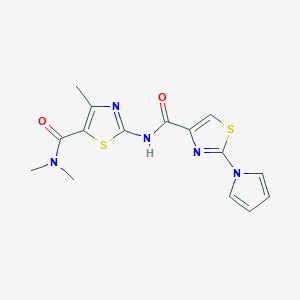
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S2 and its molecular weight is 361.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article synthesizes the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler thiazole derivatives. For example, the synthesis may include the reaction of thiazole derivatives with dimethylcarbamoyl chloride in the presence of bases to form the desired carboxamide .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, thiazole derivatives have been shown to possess significant activity against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial protein synthesis or disruption of cell wall synthesis .
Antiparasitic Activity
In vitro studies have demonstrated that certain thiazole-based compounds can inhibit the growth of parasites such as Plasmodium species, responsible for malaria. The activity is attributed to interference with metabolic pathways essential for parasite survival .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. For instance, a study reported that thiazole-containing compounds could effectively induce cell cycle arrest and apoptosis in breast cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the effectiveness of thiazole derivatives against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for some derivatives .
- Antiparasitic Effects : In a murine model infected with Plasmodium yoelii, treatment with thiazole derivatives led to a significant reduction in parasitemia and increased survival rates compared to untreated controls .
- Anticancer Studies : A recent investigation into the cytotoxic effects of thiazole-based compounds revealed that they could reduce viability in MCF-7 breast cancer cells by 70% at concentrations of 25 µM after 48 hours .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
N,N,4-trimethyl-2-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-9-11(13(22)19(2)3)24-14(16-9)18-12(21)10-8-23-15(17-10)20-6-4-5-7-20/h4-8H,1-3H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVALAJXXBDKOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)N3C=CC=C3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














